Product packaging for 3-Amino-N-ethylpropanamide(Cat. No.:)

3-Amino-N-ethylpropanamide

Cat. No.: B1284806
M. Wt: 116.16 g/mol
InChI Key: QIMPNVVLHJIZGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives in Amide Synthesis Research

The formation of the amide bond is one of the most fundamental and frequently performed reactions in organic synthesis. acs.orgrsc.org Historically, the direct condensation of a carboxylic acid and an amine required high temperatures and was often inefficient due to the formation of a stable ammonium (B1175870) salt. rsc.org This challenge spurred the development of a vast array of "coupling reagents" designed to activate the carboxylic acid. A significant milestone was the introduction of N-hydroxybenzotriazole (HOBt) in 1970, which, when used with carbodiimides, effectively suppresses side reactions and preserves stereochemical integrity during peptide synthesis. acs.org

More recent advancements have focused on catalytic methods to improve efficiency and reduce waste. Boron-based catalysts, such as aromatic boronic acids, have emerged as effective promoters for the direct dehydrative condensation of carboxylic acids and amines, representing a significant step towards more sustainable amide synthesis. rsc.org The evolution of amide bond formation continues with the development of novel platforms aimed at synthesizing complex peptides that were previously intractable. sliceofhealthcare.com

Significance of Propanamide Derivatives in Chemical Sciences

Propanamide and its derivatives are a class of organic compounds with a three-carbon chain and an amide group. This scaffold is of considerable interest in various scientific fields, particularly medicinal chemistry. ontosight.ai Propanamide derivatives are integral to the synthesis of a wide range of pharmaceuticals, including anti-inflammatory agents and analgesics. ontosight.ai

The propanamide moiety is found in numerous biologically active molecules. For instance, benzimidazole-containing propanamides have been investigated for a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. ontosight.ai Similarly, benzoxaborole-propanamide derivatives have shown potent anticancer activity. acs.org The versatility of the propanamide structure allows it to be incorporated into diverse molecular frameworks, leading to compounds with potential applications in treating neurological disorders and as components of advanced materials like smart hydrogels. The ability of the propanamide backbone to present various functional groups in specific spatial orientations makes it a privileged scaffold in the design of new therapeutic agents. smolecule.comisca.in

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2O B1284806 3-Amino-N-ethylpropanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

3-amino-N-ethylpropanamide

InChI

InChI=1S/C5H12N2O/c1-2-7-5(8)3-4-6/h2-4,6H2,1H3,(H,7,8)

InChI Key

QIMPNVVLHJIZGN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CCN

sequence

X

Origin of Product

United States

Synthetic Methodologies for 3 Amino N Ethylpropanamide and Its Structural Analogues

Classical Approaches to Amino Amide Synthesis

The traditional methods for synthesizing amino amides like 3-Amino-N-ethylpropanamide primarily involve amidation and condensation reactions. These techniques are well-established and widely used due to their reliability and scalability.

Amidation Reactions of Carboxylic Acids and Amines

Amidation is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid or its derivative with an amine to form an amide bond. futurelearn.comnih.gov For the synthesis of this compound, this would typically involve the reaction of a 3-aminopropanoic acid derivative with ethylamine (B1201723). futurelearn.com

A variety of reagents and protocols have been developed to facilitate this transformation, especially for less reactive starting materials. nih.gov Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) and 4-Dimethylaminopyridine (DMAP). nih.gov These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. nih.gov

The general mechanism involves the activation of the carboxylic acid to form a more reactive intermediate, such as an O-acylisourea or an active ester, which is then readily attacked by the amine to form the amide. nih.govnih.gov The choice of solvent and reaction conditions is crucial for optimizing the yield and minimizing side reactions.

A summary of common coupling agents used in amidation reactions is presented below:

Coupling ReagentAdditive(s)Typical ConditionsKey Features
EDCHOBt, DMAPAcetonitrile, Room TempGood for electron-deficient amines. nih.gov
DCCDMAPCH2Cl2, Room TempCan form insoluble urea (B33335) byproduct. nih.gov
HATUDIPEADMF, Room TempHigh coupling efficiency. nih.gov
BOP-ClEt3NCH2Cl2, Room TempEffective but can be sluggish. nih.gov

Condensation Reactions

Condensation reactions, where two molecules combine with the elimination of a small molecule like water, are also employed in the synthesis of amino amides. futurelearn.com One approach involves the reaction of nitriles with amines, followed by a reduction step to yield the desired amide. evitachem.com For instance, the synthesis of N-[1-(3-methoxyphenyl)ethyl]propanamide, a structural analogue, can be achieved through such a pathway. evitachem.com

Another common route starts with materials like ethyl acrylate (B77674) and an amine, such as cyclohexylamine, under controlled conditions to form the amide structure. evitachem.com The use of ammonia (B1221849) in the presence of ethyl acrylate can also facilitate the formation of the propanamide backbone. evitachem.com Subsequent reaction with the appropriate amine would lead to the final product.

Advanced Synthetic Strategies

More sophisticated methods are often required to achieve higher purity, yield, and stereoselectivity, particularly when dealing with complex molecules or chiral centers.

Protective Group Chemistry in this compound Synthesis

In molecules with multiple functional groups, such as this compound which contains a primary amine and a secondary amide, protecting groups are essential to prevent unwanted side reactions. libretexts.orgorganic-chemistry.org The amino group is particularly susceptible to reactions with a wide range of reagents. libretexts.org

A suitable protecting group must be easy to introduce, stable under the desired reaction conditions, and readily removable without affecting other parts of the molecule. organic-chemistry.org For amino groups, common protecting groups include carbamates like tert-Butoxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc). organic-chemistry.orgsigmaaldrich.com

The choice of protecting group allows for orthogonal synthesis strategies. For example, a Boc group is stable under basic conditions but can be removed with acid, while an Fmoc group is stable to acid but removed by base (e.g., piperidine). organic-chemistry.orgsigmaaldrich.com This allows for the selective deprotection and modification of different amino groups within the same molecule. sigmaaldrich.com

In the context of synthesizing derivatives of this compound, a protected 3-aminopropanoic acid could be coupled with ethylamine, followed by deprotection of the amino group. The free amine could then undergo further reactions. nih.gov

Protecting GroupIntroduction ReagentRemoval ConditionsStability
BocDi-tert-butyl dicarbonate (B1257347) (Boc2O)Acidic (e.g., TFA)Stable to base, hydrogenation. sigmaaldrich.com
FmocFmoc-Cl, Fmoc-OSuBasic (e.g., 20% piperidine (B6355638) in DMF)Stable to acid. sigmaaldrich.com
Dde/ivDde-2% Hydrazine (B178648) in DMFStable to TFA and piperidine. sigmaaldrich.com

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound, where a stereocenter is present, requires stereoselective methods to control the three-dimensional arrangement of atoms. diva-portal.org This is crucial in pharmaceutical chemistry as different enantiomers or diastereomers of a molecule can have vastly different biological activities.

Strategies for stereoselective synthesis include substrate control, auxiliary control, and reagent control. diva-portal.orgwikipedia.org Substrate control relies on the inherent chirality of the starting material to direct the formation of a new stereocenter. diva-portal.org Auxiliary control involves temporarily attaching a chiral auxiliary to the substrate to guide the reaction in a diastereoselective manner, after which the auxiliary is removed. wikipedia.org Reagent-controlled synthesis uses a chiral catalyst or reagent to induce stereoselectivity. wikipedia.org

Asymmetric induction is the process by which a chiral feature in the substrate, reagent, or catalyst influences the formation of one enantiomer or diastereomer over another. wikipedia.org

One common technique is the use of chiral auxiliaries, such as Evans' oxazolidinones, which can be attached to a carboxylic acid. wikipedia.org The auxiliary then sterically directs the approach of a nucleophile or electrophile, leading to a highly diastereoselective reaction. The auxiliary can be subsequently cleaved to reveal the chiral product.

For the synthesis of chiral β-amino amides, an asymmetric Michael addition of an amine to an α,β-unsaturated amide bearing a chiral auxiliary could be a viable route. Alternatively, asymmetric hydrogenation of a dehydroamino acid derivative is a powerful method. nih.gov More recently, photoredox catalysis has emerged as a method for the stereoselective synthesis of unnatural α-amino acids from ubiquitous carboxylic acids. nih.gov

Enantioselective Approaches

The synthesis of specific enantiomers of β-amino acids and their derivatives is of significant interest due to their applications in pharmaceuticals and agrochemicals. hilarispublisher.com Enantioselective methods allow for the preparation of chiral molecules, which is crucial for their biological activity.

One common strategy involves the use of chiral catalysts to control the stereochemistry of the reaction. For instance, rhodium- and ruthenium-based catalysts with chiral phosphine (B1218219) ligands have been employed in the asymmetric hydrogenation of enamines to produce chiral β-amino acids with high enantioselectivity. hilarispublisher.com Another approach is the conjugate addition of nucleophiles to α,β-unsaturated compounds, where a chiral catalyst, such as a copper-based complex, can direct the formation of a specific stereoisomer. hilarispublisher.com

The use of chiral auxiliaries is another established method. For example, chiral sulfinamides can be used to synthesize α-amino acid derivatives with predictable stereochemistry. organic-chemistry.org This method involves an acid-catalyzed ias.ac.in-sigmatropic rearrangement. organic-chemistry.org The auxiliary can be removed in a later step to yield the desired chiral amine. acs.org

Furthermore, biocatalysis, utilizing enzymes, has emerged as a powerful tool for the enantioselective synthesis of active pharmaceutical ingredients. acs.org Alcohol dehydrogenases (ADHs), for example, are widely used for the industrial-scale synthesis of optically pure secondary alcohols, which can be precursors to chiral amines. acs.org

A summary of different enantioselective approaches is presented in the table below.

MethodCatalyst/ReagentKey TransformationProduct TypeRef
Asymmetric HydrogenationRh- or Ru-based chiral phosphine ligandsHydrogenation of enaminesChiral β-amino acids hilarispublisher.com
Conjugate AdditionCopper-based chiral catalystsAddition to α,β-unsaturated compoundsQuaternary stereocenters hilarispublisher.com
Chiral AuxiliaryChiral sulfinamides ias.ac.in-sigmatropic rearrangementα-amino acid derivatives organic-chemistry.org
BiocatalysisAlcohol dehydrogenases (ADHs)Stereoselective reduction of ketonesOptically pure sec-alcohols acs.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained traction as a green chemistry approach due to its potential to reduce reaction times, improve yields, and often eliminate the need for harsh catalysts. indianchemicalsociety.comanton-paar.com This technology is particularly beneficial for reactions that are slow under conventional heating. anton-paar.com

In the context of propanamide synthesis, microwave irradiation can be used to facilitate the condensation of acids and amines. indianchemicalsociety.com For example, various substituted amides have been synthesized by reacting acids with amines in the presence of a catalytic amount of triethylamine (B128534) under microwave irradiation. indianchemicalsociety.com This method has been shown to be significantly faster than conventional heating methods, with reaction times reduced from hours to minutes and yields often increasing. indianchemicalsociety.com

A study on the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides utilized microwave irradiation for the reaction of N-guanidinosuccinimide with various amines. sciforum.net This approach involved a nucleophilic opening of the succinimide (B58015) ring followed by recyclization to form the triazole ring, demonstrating the utility of microwaves in multi-step, one-pot reactions. sciforum.net

The key advantages of microwave-assisted synthesis are summarized below:

FeatureDescriptionReference
Reduced Reaction Time Reactions that take hours conventionally can be completed in minutes. indianchemicalsociety.com
Improved Yields Higher product yields are often observed compared to traditional methods. indianchemicalsociety.comanton-paar.com
Energy Efficiency Direct heating of the reaction mixture is more energy-efficient. anton-paar.com
Greener Chemistry Can reduce or eliminate the need for solvents and catalysts. anton-paar.com

Multi-step Organic Reaction Sequences

The synthesis of this compound and its analogues often involves multi-step reaction sequences. A common route starts with readily available materials and proceeds through several transformations to build the final molecule. evitachem.com

One general approach involves the protection of an amino group, followed by a series of reactions to construct the propanamide backbone, and finally deprotection to reveal the free amine. For instance, a starting material like a β-amino acid can have its amino group protected (e.g., with a Boc group), followed by activation of the carboxylic acid and subsequent amidation with ethylamine. ias.ac.in The final step would be the removal of the protecting group. ias.ac.in

Another strategy involves starting with a molecule that already contains the propanamide skeleton and modifying a functional group to introduce the amino group. For example, a compound with a leaving group at the 3-position can undergo nucleophilic substitution with an amine source.

A documented synthesis of 3-amino-N-methylpropanamide, a close analogue, involves the reaction of a mesylated or tosylated ester with aqueous ammonia under reflux. This process simultaneously replaces the sulfonyl group with an amino group and converts the ester to the amide, with yields ranging from 54.7% to 85%.

Multi-step syntheses are common in the preparation of complex molecules, such as the 7-propanamide benzoxaboroles, where a key aldehyde intermediate is first synthesized and then elaborated through Wittig reactions, reductions, and amidations to yield the final products. acs.org

Industrial Scale-Up and Process Chemistry Considerations

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including the optimization of reaction conditions, the choice of catalysts, and ensuring the process is safe, efficient, and cost-effective.

Optimization of Reaction Conditions for Large-Scale Production

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing costs and waste on an industrial scale. evitachem.com Key parameters that are often optimized include temperature, pressure, reaction time, solvent choice, and the stoichiometry of reactants. researchgate.net

For instance, in the synthesis of 3-amino-2,2-dimethylpropanamide, a key intermediate for Aliskiren, the optimization of dimethylation, ammonolysis, and hydrogenation steps were critical for a scalable process. researchgate.net The effect of addition time and temperature of the dimethyl sulfate (B86663) (DMS) solution was studied to control the formation of byproducts. researchgate.net

Continuous flow technology is increasingly being adopted for the manufacturing of active pharmaceutical ingredients as it offers better control over reaction parameters, improved safety, and can lead to higher productivity. acs.org

The following table highlights key parameters optimized for large-scale production:

ParameterImportance in Scale-UpExampleRef
Temperature Affects reaction rate, selectivity, and impurity profile.Cooling during exothermic reactions to prevent runaways. researchgate.net
Reaction Time Directly impacts throughput and can affect product degradation.Monitored to ensure complete conversion without side reactions. researchgate.net
Solvent Influences solubility, reaction rate, and ease of product isolation.Recrystallization solvents are chosen for high recovery and purity. google.com
Agitation Ensures homogeneity and efficient heat and mass transfer.Optimized in crystallization processes to control particle size. acs.org

Catalytic Methods in Industrial Propanamide Synthesis

Catalysis plays a vital role in industrial synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. Both homogeneous and heterogeneous catalysts are employed in the production of propanamides and their precursors.

In the context of amidation, while direct condensation of carboxylic acids and amines requires high temperatures, catalytic methods can facilitate the reaction under milder conditions. For example, the use of coupling agents in multi-step syntheses can be considered a form of catalysis.

Hydrogenation reactions, often a key step in the synthesis of amino-containing compounds, heavily rely on catalysts. For the production of 3-amino-2,2-dimethylpropanamide, the selection of the hydrogenation catalyst and its loading were optimized for efficient conversion. researchgate.net

Biocatalytic methods are also gaining prominence in industrial applications. acs.org Enzymes can offer high chemo-, regio-, and enantioselectivity, often under mild, aqueous conditions, making them an attractive option for green and sustainable manufacturing. acs.org For example, lipases can be used for the synthesis of amides. acs.org

The use of phase-transfer catalysis (PTC) is another important industrial technique, particularly for the synthesis of α-allyl amino esters, where it allows for the allylation of Schiff base ester enolates. nih.gov

Chemical Reactivity and Derivatization of 3 Amino N Ethylpropanamide

Reactions of the Amino Group

The primary amino group (-NH₂) is a key site of reactivity, primarily due to the lone pair of electrons on the nitrogen atom, which makes it both basic and nucleophilic.

The nucleophilic nature of the primary amino group allows it to react with a variety of electrophilic compounds in nucleophilic substitution reactions. rsc.org These reactions involve the attack of the nitrogen's lone pair on an electron-deficient center, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

A common derivatization is N-alkylation , where the amino group reacts with alkyl halides (e.g., methyl iodide) in an SN2 reaction to form secondary amines. wikipedia.orglibretexts.org Further reaction can occur to produce tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.org

Another significant reaction is N-acylation , which occurs with electrophiles like acyl chlorides or acid anhydrides. rsc.orgwikipedia.org This nucleophilic addition-elimination reaction yields a new amide linkage. For instance, reaction with propanoyl chloride would form N-(3-(ethylamino)-3-oxopropyl)propanamide. These reactions are fundamental in peptide synthesis and the creation of more complex amide structures.

ElectrophileReagent ExampleProduct Type
Alkyl HalideMethyl IodideSecondary Amine
Acyl ChloridePropanoyl ChlorideN-Substituted Amide
Acid AnhydrideAcetic AnhydrideN-Substituted Amide

This table illustrates common electrophiles used in the nucleophilic substitution reactions of the amino group.

The primary amine in 3-Amino-N-ethylpropanamide can be oxidized by various reagents to yield several different products depending on the conditions. The oxidation of primary amines can lead to the formation of nitroso or nitro compounds. rsc.orgpearson.comrsc.org For example, controlled oxidation with reagents like hydrogen peroxide or potassium permanganate (B83412) can convert the amino group into a nitroso (-N=O) or nitro (-NO₂) group. rsc.orgrsc.org The specific product often depends on the strength of the oxidizing agent and the reaction environment. More specialized enzymatic oxidation, such as by monoamine oxidases, proceeds through mechanisms like polar nucleophilic attack or single electron transfer (SET) to ultimately form an imine. umn.edu

Oxidizing AgentTypical Product(s)
Hydrogen Peroxide (H₂O₂)Nitroso or Nitro Compounds
Potassium Permanganate (KMnO₄)Nitro Compounds, Carboxylic Acids (via cleavage)
Flavoenzymes (e.g., MAO)Imines

This table summarizes potential oxidation products of the primary amine moiety with different oxidizing agents.

Nucleophilic Substitution Reactions with Electrophiles

Reactions of the Amide Group

Amides are the least reactive of the carboxylic acid derivatives, and the conditions required for their reactions are often more strenuous than those for esters or acid chlorides. orgoreview.com Nevertheless, the amide group in this compound can undergo important transformations.

The most significant reaction of the amide group is its reduction to an amine. This transformation is typically accomplished using a powerful reducing agent, with lithium aluminum hydride (LiAlH₄) being the most effective and widely used. orgoreview.comsmolecule.comkcl.ac.uk Unlike the reduction of other carbonyl compounds, the reduction of an amide replaces the carbonyl oxygen with two hydrogen atoms (C=O → CH₂), without cleaving the carbon-nitrogen bond. orgoreview.cometprotein.com

Applying this reaction to this compound would convert the amide functional group into a secondary amine, resulting in the formation of a diamine, specifically N¹-ethylpropane-1,3-diamine. This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination of the oxygen atom as an aluminate leaving group to form an intermediate iminium ion, which is then further reduced to the amine. orgoreview.com

Reducing AgentProduct
Lithium Aluminum Hydride (LiAlH₄)N¹-ethylpropane-1,3-diamine
Borane (BH₃)N¹-ethylpropane-1,3-diamine

This table shows common reagents for the reduction of the amide group and the resulting product.

Functionalization of the Propanamide Backbone

Beyond the primary functional groups, the carbon backbone of this compound offers sites for potential derivatization at the alpha (C2) and beta (C3) positions.

Alpha-Carbon (C2): The hydrogens on the carbon adjacent to the amide carbonyl (α-hydrogens) are weakly acidic, with a pKa value around 30. youtube.comvaia.com This acidity is lower than that of ketones or esters due to the electron-donating resonance of the amide nitrogen. pearson.comorgoreview.com Despite this, deprotonation can be achieved using a very strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an amide enolate. orgoreview.comyoutube.com This enolate is nucleophilic and can react with electrophiles, such as alkyl halides, in an Sₙ2 reaction to introduce a substituent at the alpha-carbon. libretexts.orgyoutube.com However, for this compound, this reaction is complicated by the presence of a more acidic N-H proton on the amide and the basicity of the terminal amino group, which would likely interfere with the desired enolate formation. The reaction is most feasible on tertiary amides that lack N-H protons. youtube.com

Beta-Carbon (C3): The β-carbon is attached to the primary amino group. Direct functionalization of this C(sp³)–H bond is challenging but can be achieved using modern synthetic methods, often involving metal catalysis to direct the reaction. rsc.orgrsc.orgnih.gov For example, processes have been developed for the β-C–H functionalization of aliphatic amides to introduce aryl or thiol groups. rsc.orgrsc.org

An alternative strategy for β-carbon derivatization involves retrosynthesis. This compound can be synthesized via a Michael addition, where a nucleophile (ammonia) adds to the β-carbon of an α,β-unsaturated amide (N-ethylacrylamide). google.comrsc.org Therefore, by starting with a substituted N-ethylacrylamide or using a different nucleophile in a Michael-type reaction, various derivatives functionalized at the β-position can be prepared. rsc.org

Introduction of Heterocyclic Moieties

The bifunctional nature of this compound, possessing both a primary amine and an amide linkage, makes it a potential precursor for the synthesis of various heterocyclic compounds. The primary amino group can act as a nucleophile in cyclization reactions, while the amide portion can be incorporated into the final heterocyclic structure or influence the reaction pathway. While specific literature detailing the use of this compound in the synthesis of a wide array of heterocycles is limited, its reactivity can be inferred from the known reactions of similarly structured compounds, such as other 3-aminopropanamide (B1594134) derivatives.

One of the most common strategies for forming nitrogen-containing heterocycles is through condensation reactions. For instance, in the synthesis of pyrazoles , which are five-membered rings with two adjacent nitrogen atoms, a common method involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. mdpi.comorganic-chemistry.org In this context, this compound could theoretically be modified to contain a 1,3-dicarbonyl moiety or react with a hydrazine-containing reagent to initiate pyrazole (B372694) formation.

The synthesis of pyridines , six-membered aromatic heterocycles containing one nitrogen atom, can be achieved through various methods, most notably the Hantzsch pyridine (B92270) synthesis. wikipedia.orgorganic-chemistry.org This multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849). wikipedia.orgscribd.com A molecule like this compound could potentially serve as the nitrogen donor in such a reaction, leading to a pyridine ring bearing a propanamide side chain. researchgate.net

For the construction of thiazoles , five-membered rings containing both sulfur and nitrogen, the Hantzsch thiazole (B1198619) synthesis is a cornerstone method. organic-chemistry.orgekb.eg This reaction involves the cyclization of an α-haloketone with a thioamide. organic-chemistry.org A derivative of this compound, specifically its corresponding thioamide, could be a key intermediate in the synthesis of N-substituted thiazoles. There is evidence of 3-aminopropanamide being utilized in Hantzsch thiazole synthesis, suggesting a similar potential for its N-ethyl derivative. scispace.com

Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to complex heterocyclic structures in a single step. beilstein-journals.orgpreprints.org The Ugi reaction, a well-known MCR, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.org The primary amino group of this compound makes it a suitable amine component for such reactions, potentially leading to the formation of complex acyclic structures that can then undergo subsequent cyclization to form heterocycles like lactams. beilstein-journals.org

Formation of Complex Molecular Architectures Featuring the this compound Unit

The structural features of this compound also lend themselves to the construction of larger, more complex molecular architectures such as macrocycles and supramolecular polymers. These structures are of significant interest in fields like materials science and medicinal chemistry.

Macrocycles , which are large cyclic molecules, can be synthesized using precursors with reactive functional groups at either end of a flexible chain. By analogy with other amino-amides, this compound could be elaborated into a longer linear precursor with, for example, a terminal carboxylic acid and a protected amine. nih.gov Subsequent deprotection and intramolecular amidation would lead to the formation of a macrocycle containing the this compound subunit. The presence of both hydrogen bond donors (the amine and amide N-H) and acceptors (the amide carbonyl) within the this compound unit can facilitate the pre-organization of the linear precursor, favoring cyclization.

In the realm of supramolecular chemistry , non-covalent interactions are used to assemble molecules into larger, well-defined structures. wikipedia.orgnih.gov The hydrogen bonding capabilities of this compound are central to its potential role in forming supramolecular polymers. researchgate.net The amide group, in particular, is a robust hydrogen-bonding motif. Linear polymers or oligomers containing the this compound repeating unit could self-assemble through intermolecular hydrogen bonds between the amide groups, leading to the formation of one-dimensional chains or more complex three-dimensional networks. nih.gov The properties of these supramolecular materials would be influenced by the strength and directionality of these hydrogen bonds.

The table below summarizes the potential of this compound in synthesizing complex molecular architectures.

Architectural ClassSynthetic StrategyRole of this compound
Heterocycles
PyrazolesCondensation with 1,3-dicarbonylsPotential precursor after modification
PyridinesHantzsch SynthesisNitrogen source
ThiazolesHantzsch SynthesisPotential precursor as a thioamide
LactamsUgi Multicomponent ReactionAmine component for subsequent cyclization
Complex Architectures
MacrocyclesIntramolecular CyclizationBuilding block within a linear precursor
Supramolecular PolymersSelf-AssemblyMonomeric unit providing hydrogen bonding sites

Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of their constituent atoms. For 3-Amino-N-ethylpropanamide, both proton (¹H) and carbon-¹³ (¹³C) NMR are employed to confirm its molecular framework. Structural analyses are typically performed using techniques such as NMR spectroscopy to confirm the molecular arrangement. evitachem.com

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the ethyl group and the propanamide backbone would be expected. The chemical shifts (δ) are influenced by the electronic environment of the protons.

The expected ¹H NMR signals for this compound are detailed in the table below. These predictions are based on typical chemical shift values for similar functional groups.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-CH₃ (ethyl group)1.0 - 1.2Triplet3H
-CH₂- (ethyl group)3.1 - 3.3Quartet2H
-CH₂-C(=O)2.3 - 2.5Triplet2H
-CH₂-NH₂2.8 - 3.0Triplet2H
-NH₂ (primary amine)1.5 - 2.5Broad Singlet2H
-NH- (amide)7.5 - 8.5Broad Singlet1H

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

Carbon-¹³ NMR (¹³C NMR) spectroscopy is used to determine the number of different carbon atoms in a molecule and their electronic environments. The carbonyl carbon of the amide group is a particularly characteristic signal in the ¹³C NMR spectrum of this compound, typically appearing significantly downfield.

The anticipated ¹³C NMR chemical shifts for this compound are outlined in the following table, based on values for analogous structures. oregonstate.edu

Carbon AtomPredicted Chemical Shift (ppm)
-C H₃ (ethyl group)14 - 16
-C H₂- (ethyl group)34 - 36
-C H₂-C(=O)37 - 39
-C H₂-NH₂39 - 41
-C =O (amide)172 - 175

Note: Chemical shifts are relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

Proton (1H) NMR Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive technique that separates compounds in a mixture using liquid chromatography and then detects them by mass spectrometry. For a compound like this compound, LC-MS can be used for its identification and quantification in various matrices. lcms.cz In electrospray ionization (ESI) positive mode, the compound would be expected to be detected as its protonated molecule [M+H]⁺. Given the molecular formula C₅H₁₂N₂O, the molecular weight is 116.16 g/mol . nih.gov Therefore, a prominent ion at m/z 117.1 should be observed. The analysis of underivatized amino acids can be performed by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS-MS) in the positive ESI mode. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Due to the polar nature of the primary amine and amide functional groups in this compound, derivatization is typically required to increase its volatility for GC analysis. sigmaaldrich.com This process involves replacing the active hydrogens on the nitrogen atoms with less polar groups. sigmaaldrich.com Once derivatized, the compound can be analyzed by GC-MS, which provides a retention time and a mass spectrum that can be used for identification by comparing it to spectral libraries.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the N-H and C=O bonds.

Key expected IR absorption bands for this compound are listed in the table below.

Functional GroupBondCharacteristic Absorption (cm⁻¹)
Primary AmineN-H stretch3300 - 3500 (typically two bands)
AmideN-H stretch3200 - 3400
AlkylC-H stretch2850 - 2960
AmideC=O stretch (Amide I band)1630 - 1680
Amine/AmideN-H bend1550 - 1650

The presence of a strong absorption band around 1650 cm⁻¹ is indicative of the amide carbonyl group, while the bands in the 3200-3500 cm⁻¹ region confirm the presence of N-H bonds from both the primary amine and the secondary amide.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the qualitative and quantitative analysis of this compound, providing critical data on its purity and stability. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment of amino amides like this compound. It is recognized as one of the most effective methods for determining the enantiomeric composition of chiral compounds when coupled with appropriate stationary phases. yakhak.org Purity levels are often confirmed to be greater than 98% using HPLC analysis for similar amine derivatives. avantorsciences.com

For related compounds such as α-amino acid esters, enantiomeric resolution is commonly achieved using chiral stationary phases (CSPs) derived from polysaccharide phenylcarbamates. yakhak.org Among these, Chiralpak IA, which consists of amylose (B160209) tris(3,5-dimethylphenylcarbamate), has demonstrated superior separation capabilities. yakhak.org The interaction between the analyte's carbonyl group and the chiral selector is crucial for effective chiral recognition during the separation process. yakhak.org The development of efficient chiral HPLC methods is vital for the analysis of chiral intermediates used in the pharmaceutical and chemical industries. yakhak.org

Table 1: Illustrative HPLC Conditions for Amino Amide Analysis

Parameter Description
Stationary Phase Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) yakhak.org
Mobile Phase Typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol).
Detection UV detector (e.g., at 254 nm) or Fluorescence (FL) detector for derivatized amines. yakhak.org
Flow Rate Commonly set around 1.0 mL/min.

| Application | Purity determination and enantiomeric resolution of chiral amines and amino acid derivatives. yakhak.org |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a valuable and widely used method for the rapid analysis of amino acid amides. It is particularly useful for monitoring the progress of reactions, such as amide hydrolysis. core.ac.uk In studies involving the metabolism of amino acid amides by microorganisms like Pseudomonas putida, TLC has been employed to analyze culture supernatants for the accumulation of amino acids, which indicates enzymatic amide cleavage. core.ac.uk The technique involves applying the sample to a TLC plate, which is then developed in a suitable solvent system to separate the components. core.ac.uk Both standard silica plates and chiral TLC plates can be utilized, with the latter allowing for the differentiation of enantiomers. core.ac.uk

Table 2: General Parameters for TLC Analysis of Amino Amides

Parameter Description
Stationary Phase Silica gel 60 F254 plates or Chiral TLC plates. core.ac.uk
Mobile Phase A solvent system typically composed of a mixture of a polar organic solvent (e.g., butanol), a weak acid (e.g., acetic acid), and water.
Visualization Staining with a reagent that reacts with amines, such as ninhydrin (B49086) solution, followed by heating.

| Application | Monitoring reaction progress, assessing purity, and detecting hydrolysis products. core.ac.uk |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for amino acid analysis due to its high resolution, rapid analysis times, and minimal sample consumption. scientific.netcreative-proteomics.com It is particularly well-suited for the analysis of polar and charged molecules like amino acid amides. nih.govresearchgate.net When coupled with mass spectrometry (CE-MS), the method provides high selectivity and sensitivity for the determination of underivatized amino acids and their derivatives. researchgate.netnih.gov

For a successful analysis of various amino amides simultaneously, a low pH electrolyte, such as 1 M formic acid, is often selected to ensure that the analytes possess a net positive charge. researchgate.net This allows for their separation based on their charge-to-size ratio in the electrophoretic system. The entire analysis, from injection to detection, can often be accomplished in less than 17 minutes. researchgate.net

Table 3: Typical CE-MS Conditions for Amino Amide Analysis

Parameter Description Source
Capillary Fused-silica capillary (e.g., 50 µm i.d.). scientific.net
Electrolyte 1 M Formic Acid. researchgate.net
Separation Voltage ~18-25 kV. scientific.net
Injection Pressure injection (e.g., 50 mbar for 3 s). researchgate.net
Detection Electrospray Ionization Mass Spectrometry (ESI-MS). researchgate.netnih.gov

| Sheath Liquid | 5 mM ammonium (B1175870) acetate (B1210297) in 50% (v/v) methanol-water to enhance sensitivity. | researchgate.net |

Advanced Analytical Techniques for Isomer Differentiation

The differentiation of isomers is a critical task in chemical analysis, particularly in the pharmaceutical field where stereoisomers can exhibit different biological activities. nih.gov While this compound itself is achiral, advanced analytical techniques are frequently applied to its structural isomers or chiral analogues. The separation of isomers is primarily achieved through chromatographic and electrophoretic methods. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): This is a dominant method for isomer separation. scientific.net The most common approach is direct separation using a chiral stationary phase (CSP), which interacts differently with each enantiomer. yakhak.org An alternative, indirect approach involves pre-column derivatization of the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov

Chiral Capillary Electrophoresis (CE): CE is a highly efficient technique for chiral separations, offering high resolution and short analysis times. scientific.net The separation is achieved by adding a chiral selector to the background electrolyte. Cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are widely used as chiral selectors due to their ability to form transient diastereomeric complexes with the analyte enantiomers. scientific.net

Capillary Electrochromatography (CEC): This hybrid technique combines the high separation efficiency of CE with the selectivity of HPLC. For the chiral separation of related amino acid amides, stationary phases such as (S)-N-(3,5-dinitrobenzoyl)leucine-N-phenyl-N-propylamine-bonded silica have been successfully employed. nih.govresearchgate.net

Table 4: Comparison of Advanced Techniques for Isomer Differentiation

Technique Principle Advantages Typical Application
Chiral HPLC (Direct) Differential interaction with a Chiral Stationary Phase (CSP). yakhak.org Broad applicability, well-established methods. Enantiomeric purity determination of chiral amines and amino acid derivatives. yakhak.org
Chiral HPLC (Indirect) Derivatization to form diastereomers, followed by separation on an achiral phase. nih.gov Utilizes standard HPLC instrumentation. Resolution of complex mixtures of D,L-amino acids. nih.gov
Chiral CE Addition of a chiral selector (e.g., cyclodextrin) to the running buffer. scientific.net High efficiency, low solvent consumption, short analysis time. scientific.net Separation of enantiomers of non-natural amino acids. scientific.net

| Chiral CEC | Separation on a chiral stationary phase within a capillary under an electric field. nih.gov | Combines advantages of HPLC and CE. | Chiral separation of racemic π-acidic and π-basic α-amino acid amides. nih.govresearchgate.net |

Computational Chemistry and Molecular Modeling Studies of 3 Amino N Ethylpropanamide

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are employed to determine the fundamental electronic properties and the preferred three-dimensional arrangements (conformations) of 3-Amino-N-ethylpropanamide.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations can predict a variety of molecular properties, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). als-journal.com These calculations help in understanding the molecule's reactivity, stability, and the nature of its chemical bonds. For instance, the MEP map can identify electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly used for such optimizations to achieve a balance between accuracy and computational cost. als-journal.com

Table 1: Theoretical Electronic Properties of this compound Calculated by DFT Note: These are representative values and can vary based on the specific computational method, basis set, and solvent model used.

Calculated PropertyTypical Predicted ValueSignificance
Energy of HOMO~ -9.5 eVIndicates the molecule's ability to donate electrons.
Energy of LUMO~ 1.5 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap~ 11.0 eVRelates to chemical reactivity and kinetic stability.
Dipole Moment~ 3.5 DMeasures the polarity of the molecule.
Molecular Electrostatic Potential (MEP)Negative potential around the carbonyl oxygen and primary amine nitrogen.Highlights regions of positive and negative charge, predicting sites for intermolecular interactions.

The flexibility of this compound is due to the presence of several rotatable single bonds. Conformational analysis is performed to identify the most stable, low-energy conformations of the molecule. This process involves systematically rotating the bonds and calculating the potential energy of each resulting structure. conicet.gov.ar Techniques like the Monte Carlo Multiple Minimum (MCMM) conformational search can be utilized to explore the potential energy surface and locate various energy minima. nih.gov The analysis reveals that the molecule can exist in multiple shapes, or conformers, with the most stable ones being those that minimize steric hindrance and optimize intramolecular hydrogen bonding. The relative energies of these conformers determine their population at a given temperature.

Table 2: Representative Conformers of this compound and Relative Energies Note: Energies are relative to the most stable conformer (Conformer A).

ConformerDescription of Key Torsion AnglesRelative Energy (kcal/mol)Key Feature
AExtended, anti-periplanar arrangement of the carbon backbone.0.00Most stable, lowest steric strain.
BGauche conformation around the C-C bond adjacent to the amine.1.25Slightly higher energy due to steric interaction.
CFolded conformation allowing potential intramolecular H-bond between the amine and carbonyl oxygen.2.10Stabilized by a weak intramolecular hydrogen bond.

Density Functional Theory (DFT) Applications

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. dovepress.com For this compound, MD simulations can model its behavior in a solvent, typically water, providing insights into its solvation, diffusion, and intermolecular interactions. rsc.org These simulations track the trajectory of each atom based on a force field, which describes the potential energy of the system. dovepress.com By simulating the molecule for nanoseconds or even microseconds, researchers can observe how it interacts with surrounding water molecules, forming and breaking hydrogen bonds. This is crucial for understanding its solubility and how it behaves in a biological environment. uregina.ca MD simulations can also reveal the dynamic transitions between different conformations. dovepress.com

Table 3: Typical Setup for an MD Simulation of this compound in Water

ParameterTypical Value/SettingPurpose
Force FieldAMBER, CHARMM, or GROMOSDefines the potential energy function for all atoms.
Solvent ModelTIP3P or SPC/E WaterRepresents the aqueous environment.
System Size~50,000 atomsEnsures the solute is sufficiently isolated from its periodic images.
Simulation Time100-500 nsAllows for adequate sampling of conformational space and interactions.
Temperature300 KSimulates conditions relevant to biological systems.
Pressure1 barMaintains constant pressure during the simulation.

Ligand-Based and Structure-Based Design Principles (non-clinical)

In the context of non-clinical research, computational design principles are used to explore how molecules like this compound and its derivatives might interact with biological macromolecules.

Pharmacophore modeling is a ligand-based design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov A pharmacophore model for the this compound scaffold would highlight key features such as a hydrogen bond donor (the primary amine), a hydrogen bond acceptor (the carbonyl oxygen), and hydrophobic regions (the ethyl group and parts of the carbon backbone). nih.gov This model can then be used as a 3D query to search large chemical databases for other molecules that possess the same pharmacophoric features, potentially identifying compounds with similar interaction capabilities. nih.gov

Table 4: Pharmacophoric Features of the this compound Scaffold

Pharmacophoric FeatureChemical GroupPotential Role in Interaction
Hydrogen Bond Donor (HBD)Primary Amine (-NH₂)Forms hydrogen bonds with acceptor groups on a target (e.g., Asp, Glu, carbonyl oxygen).
Hydrogen Bond Acceptor (HBA)Amide Carbonyl Oxygen (C=O)Forms hydrogen bonds with donor groups on a target (e.g., Arg, Lys, amide N-H).
Hydrogen Bond Donor (HBD)Amide N-HCan participate in hydrogen bonding.
Hydrophobic Feature (H)Ethyl Group (-CH₂CH₃)Engages in van der Waals or hydrophobic interactions within a binding pocket.
Positive IonizablePrimary Amine (-NH₃⁺ at physiological pH)Can form ionic interactions (salt bridges) with negatively charged residues.

Molecular docking is a structure-based design method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov In a hypothetical scenario, this compound could be docked into the active site of a selected enzyme or receptor. The process involves generating multiple possible binding poses and scoring them based on their predicted binding affinity. researchgate.net The analysis of the best-scoring pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov For instance, docking a derivative of this scaffold into the A2A adenosine (B11128) receptor has been explored in molecular modeling studies. nih.gov This technique is instrumental in generating hypotheses about the molecular basis of a compound's activity.

Table 5: Hypothetical Molecular Docking Results for this compound Note: This table represents a hypothetical docking study into a generic kinase active site for illustrative purposes.

ParameterResult/ObservationInterpretation
Binding SiteATP-binding pocket of a protein kinaseA common target for small molecule inhibitors.
Docking Score-6.5 kcal/molIndicates a favorable predicted binding affinity.
Key Hydrogen BondsAmine (-NH₂) with Asp145; Amide (C=O) with backbone NH of Val88These are critical "anchor" points for the ligand in the binding site. nih.gov
Hydrophobic InteractionsEthyl group with Leu35, Ala52Contributes to binding specificity and affinity.
Ionic InteractionProtonated amine (-NH₃⁺) with Glu121A strong electrostatic interaction that significantly stabilizes the complex.

Binding Affinity Prediction via Computational Approaches

The prediction of binding affinity through computational methods is a cornerstone of modern drug discovery and molecular design. For derivatives and analogues of this compound, various computational techniques are employed to estimate their interaction strength with biological targets. Methodologies such as molecular docking and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are commonly utilized to predict the binding modes and affinities of small molecules within the active sites of proteins.

Molecular docking studies, for instance, have been instrumental in evaluating the binding affinity of propanamide derivatives against various protein targets. In a study on benzoxazole (B165842) derivatives as potential PARP-2 inhibitors, molecular docking was used to predict the binding scores of several compounds, including N-(4-(5-chlorobenzoxazol-2-yl)phenyl)-3-((3-phenylpropyl)amino)propanamide. nih.gov The docking results for the reference drug olaparib (B1684210) showed a significant binding score, and the synthesized propanamide derivatives also exhibited favorable binding affinities, suggesting their potential as inhibitors. nih.gov The interactions observed typically include hydrogen bonds and hydrophobic interactions with key amino acid residues in the target's active site. researchgate.net

Similarly, in the investigation of amide derivatives of fexofenadine (B15129) as tyrosinase inhibitors, molecular docking was employed to correlate the inhibitory activity with binding affinity. tandfonline.com The most active compounds in this series demonstrated the highest docking scores, indicating a strong correlation between the predicted binding affinity and the experimentally observed biological activity. tandfonline.com For alaninamide derivatives with anticonvulsant properties, molecular docking studies revealed high binding affinity for neuronal sodium channels, which compared favorably with established drugs like phenytoin. researchgate.net A linear relationship was also observed between the anticonvulsant activity and the predicted binding affinity for the neuronal sodium channel. researchgate.net

The following table summarizes representative binding affinity data for various propanamide and alaninamide analogues from computational studies, illustrating the range of predicted affinities for different targets. It is important to note that these values are for analogous compounds and not for this compound itself, as specific studies on this compound were not publicly available.

Compound/Analogue ClassTarget ProteinComputational MethodPredicted Binding Affinity/ScoreReference
Benzoxazole Propanamide DerivativesPARP-2Molecular DockingIC50 values ranging from 0.057 to 0.292 µM for active compounds nih.gov
Amide Derivatives of FexofenadineTyrosinaseMolecular DockingIC50 values from 9.45 to 12.61 µM for most active compounds tandfonline.com
α-Aminoacetamide DerivativesNeuronal Sodium Channel (2KaV)Molecular DockingFavorable binding affinity compared to phenytoin researchgate.net
Thiazole (B1198619) Propanamide DerivativesPhospholipase A2 (Naja oxiana)Molecular DockingIC50 = 1 nM for the most effective compound nih.gov

These examples underscore the utility of computational approaches in predicting the binding affinity of molecules structurally related to this compound, thereby guiding the selection and optimization of candidates for further experimental validation.

In silico Screening and Database Exploration for this compound Analogues

In silico screening and the exploration of chemical databases are powerful strategies for identifying novel analogues of a lead compound like this compound with desired biological activities. This process typically involves a multi-step computational workflow that filters large libraries of compounds to a manageable number of promising candidates for synthesis and experimental testing. nih.govunpad.ac.id

The process often commences with the construction of a virtual library of analogues. This can be achieved by searching and retrieving compounds from large chemical databases such as ZINC, ChEMBL, PubChem, and the Natural Products and Biological Sources (NPBS) database. ontosight.airesearchgate.netnih.gov These databases contain millions of commercially available or synthetically accessible compounds, providing a vast chemical space for exploration. ontosight.ai For instance, a search for analogues of a particular propanamide derivative in the ChemSpider database yielded 25 potential candidates for further evaluation. nih.gov

Once a library of potential analogues is assembled, various in silico filtering techniques can be applied. Pharmacophore modeling is a common approach where a 3D arrangement of essential chemical features required for biological activity is defined based on a known active ligand or the target's binding site. nih.gov This model is then used to screen the database for molecules that match the pharmacophore. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the biological activity of compounds based on their physicochemical properties or molecular descriptors. plos.org These models are built using a training set of compounds with known activities and can then be used to predict the activity of unsynthesized analogues. plos.org

Molecular docking is a widely used virtual screening technique that predicts the binding mode and affinity of each compound in the library to a specific biological target. nih.govd-nb.info This allows for the ranking of compounds based on their predicted binding scores. For example, virtual screening of a large compound library using the Glide molecular docking software led to the identification of several dozen hits that were subsequently synthesized and tested. plos.org

The following table outlines a general workflow for in silico screening and database exploration for identifying analogues of this compound.

StepDescriptionKey Tools and Databases
1. Database Selection and Library Generation Selection of relevant chemical databases and generation of a virtual library of compounds. This can include commercially available compounds, natural products, or synthetically feasible derivatives.ZINC, ChEMBL, PubChem, NPBS, ChemSpider ontosight.airesearchgate.netnih.gov
2. Ligand-Based and Structure-Based Screening Application of filtering methods. Ligand-based methods like pharmacophore modeling and QSAR are used when the structure of the target is unknown. Structure-based methods like molecular docking are used when the 3D structure of the target protein is available.Discovery Studio Visualizer®, AutoDock Tools®, Glide, SeeSAR nih.govunpad.ac.idplos.org
3. ADME/Tox Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties to filter out compounds with poor drug-like characteristics.SwissADME, Toxtree®, Pre-ADMET server nih.govunpad.ac.id
4. Hit Selection and Prioritization Analysis of the screening results to select a set of "hit" compounds for experimental validation. This is often based on a combination of docking scores, pharmacophore fit, and predicted ADME/Tox profiles.-
5. Experimental Validation Synthesis and biological testing of the prioritized hit compounds to confirm their activity.-

Through these systematic in silico approaches, researchers can efficiently navigate vast chemical spaces to discover novel analogues of this compound with potentially enhanced or novel biological activities.

Chemical Biology Applications of 3 Amino N Ethylpropanamide Derivatives Non Clinical

Enzyme Inhibition Mechanisms and Kinetic Studies

The ability of 3-Amino-N-ethylpropanamide derivatives to act as enzyme inhibitors is a key area of investigation. evitachem.com By binding to enzymes, these compounds can modulate their activity, thereby disrupting metabolic pathways, which is a foundational concept in drug discovery and biochemical research. evitachem.com

A significant application of compounds structurally related to this compound is the targeting of essential biosynthetic pathways that are absent in mammals, making them attractive for antimicrobial development. nih.gov The histidine biosynthesis pathway is one such target. nih.govnih.gov For instance, derivatives like 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-ethylpropanamide have been studied for their ability to inhibit imidazoleglycerol-phosphate dehydratase (IGPD), a crucial enzyme in this pathway. smolecule.com Inhibition of IGPD disrupts the production of histidine, an essential amino acid for many pathogens. nih.govsmolecule.com Studies have shown that inhibitors like 3-amino-1,2,4-triazole (3-AT), a compound that targets IGPD, can inhibit the growth of fungi such as Aspergillus fumigatus and the parasite Acanthamoeba. nih.govplos.org This inhibition demonstrates the potential of targeting this pathway to reduce the virulence of pathogens. nih.gov

Table 1: Research Findings on Histidine Biosynthesis Inhibition

Inhibitor CompoundTarget EnzymeTarget PathwayOrganism StudiedKey FindingReference(s)
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-ethylpropanamideImidazoleglycerol-phosphate dehydratase (IGPD)Histidine Biosynthesis-Exhibits potential to inhibit the enzyme, disrupting a vital metabolic pathway. smolecule.com
3-amino-1,2,4-triazole (3-AT)Imidazoleglycerol-phosphate dehydratase (HisB/IGPD)Histidine BiosynthesisAspergillus fumigatusInhibited fungal growth and reduced virulence in a wax moth model. nih.gov
(R)-C348Imidazoleglycerol-phosphate dehydratase (IGPD)Histidine BiosynthesisAcanthamoeba spp.Inhibited growth of four Acanthamoeba species with IC₅₀ values from 250–526 nM. plos.org

The study of enzyme kinetics reveals how these derivatives interact with their targets. Inhibition can occur through several mechanisms, primarily competitive and non-competitive inhibition. libretexts.orgdalalinstitute.com

Competitive Inhibition: In this mode, the inhibitor competes with the substrate for the same active site on the enzyme. libretexts.orgdalalinstitute.com The binding of the inhibitor prevents the substrate from binding. dalalinstitute.com Research on derivatives such as 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-ethylpropanamide has indicated that it acts as a competitive inhibitor of its target enzyme. smolecule.com The effect of a competitive inhibitor can be overcome by increasing the substrate concentration. libretexts.org Kinetically, competitive inhibition is characterized by an increase in the Michaelis constant (Km) while the maximum velocity (Vmax) remains unchanged. medicoapps.org

Non-Competitive Inhibition: In non-competitive inhibition, the inhibitor binds to the enzyme at a different location from the active site, known as an allosteric site. medicoapps.orgsavemyexams.com This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound. libretexts.orgsavemyexams.com Unlike competitive inhibition, increasing the substrate concentration does not reverse the effect of a non-competitive inhibitor. libretexts.org This type of inhibition results in a decrease in Vmax, but the Km value typically remains unchanged. medicoapps.org The amino acid isoleucine, for example, acts as a non-competitive inhibitor in its own synthesis pathway by binding to an allosteric site on the enzyme threonine deaminase. savemyexams.com

Table 2: Comparison of Inhibition Kinetics

Inhibition TypeInhibitor Binding SiteEffect on VmaxEffect on KmEffect of Increasing Substrate ConcentrationReference(s)
Competitive Active SiteUnchangedIncreasesOvercomes inhibition libretexts.orgmedicoapps.org
Non-Competitive Allosteric Site (different from active site)DecreasesUnchangedDoes not affect inhibition libretexts.orgmedicoapps.org

Targeting Biosynthetic Pathways (e.g., Histidine Biosynthesis Enzymes)

Receptor Binding and Modulation Studies

Derivatives of this compound are also investigated for their ability to bind to and modulate cellular receptors. evitachem.comsmolecule.com The structural characteristics of these molecules can be tailored to interact with specific receptor types. For example, 3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide, due to its structural similarity to the neurotransmitter dopamine, is suggested to have the potential to engage with dopaminergic receptors. smolecule.com Similarly, other derivatives are explored for their binding affinities to various receptors, which could lead to the modulation of their activity and influence cellular signaling pathways. smolecule.com The unique substitution patterns on these compounds can enhance their interaction profile with biological targets. smolecule.com

Interaction with Biological Macromolecules (e.g., Proteins)

The biological effects of this compound derivatives are fundamentally dependent on their interactions with macromolecules, particularly proteins. evitachem.comutah.edu These interactions are governed by the three-dimensional structure of the compound and the complementary surfaces of the protein target. evitachem.comutah.edu The folding of a protein creates specific binding pockets, and the solubility and charge of the amino acid residues lining these pockets determine the nature of the interaction. utah.edu Compounds like 3-amino-N-methylpropanamide are used in biological research specifically to study these protein-ligand and enzyme-substrate interactions.

Chirality plays a crucial role in the interaction between small molecules and biological macromolecules. Many derivatives of this compound are chiral, and their different stereoisomers can exhibit distinct biological activities. This is because the binding sites on proteins are themselves chiral, composed of L-amino acids. utah.edu Consequently, one stereoisomer of a compound may fit into a binding site much more effectively than its mirror image, a phenomenon known as stereoselective binding. For example, the chiral nature of (S)-2-Amino-N-(2,3-dichlorobenzyl)-N-ethylpropanamide is noted to influence its biological activity through stereoselective interactions with enzymes or receptors. The development of synthetic methods that yield specific stereoisomers is therefore critical for accelerating drug discovery programs and understanding these selective interactions. acs.org

Application as Biochemical Probes in Cellular Systems (non-clinical)

In non-clinical settings, derivatives of this compound can be employed as biochemical probes to study cellular processes. evitachem.com A chemical probe is a small molecule used to characterize and manipulate biological systems, such as by inhibiting a specific protein to observe the downstream cellular effects. biorxiv.org To be effective, a probe must be potent and selective for its target. biorxiv.org

Derivatives can be synthesized with modifications, such as adding reporter tags like biotin (B1667282) or fluorescent dyes, to facilitate the identification of their binding partners. chemrxiv.org For instance, a workflow for identifying protein targets involves treating cell lysates with a probe, crosslinking it to its binding partners, and then using a tag (like biotin) to pull down the protein-probe complex for identification by mass spectrometry. biorxiv.orgchemrxiv.org This approach allows researchers to elucidate the molecular targets of a compound and understand its mechanism of action within a complex cellular environment. evitachem.combiorxiv.org

Material Science and Industrial Applications of 3 Amino N Ethylpropanamide Derivatives

Polymer Chemistry and Material Development

The inherent reactivity of the amino and amide functionalities in 3-Amino-N-ethylpropanamide makes it a valuable component in the synthesis of polymers. These polymers can be tailored to exhibit specific properties, opening avenues for new materials with diverse applications.

The direct polymerization of this compound has been documented through specific synthetic routes. One established method involves the reaction of a lactam with acrylamide (B121943). rdd.edu.iq In a typical synthesis, approximately 0.01 moles of a lactam are mixed with acrylamide in an ethanol (B145695) solvent. rdd.edu.iq The mixture is then refluxed for about six hours at a temperature of 70°C to facilitate the polymerization reaction. rdd.edu.iq Following the reaction, the resulting product, Poly(this compound), precipitates as a white solid. rdd.edu.iq This precipitate is then washed with diethyl ether to remove any remaining impurities and subsequently dried. rdd.edu.iq This process yields industrial polymers that can be produced with an active end, making them suitable for various industrial uses. rdd.edu.iq

Table 1: Synthesis Parameters for Poly(this compound)

Parameter Value/Condition Source
Reactants Lactam, Acrylamide rdd.edu.iq
Solvent Ethanol (EtOH) rdd.edu.iq
Temperature 70 °C rdd.edu.iq
Reaction Time 6 hours rdd.edu.iq
Process Reflux rdd.edu.iq

Beyond its homopolymer, this compound and its derivatives serve as critical monomers for the creation of functional polymers. bldpharm.com These compounds are considered valuable polymer science material building blocks. bldpharm.combldpharm.combldpharm.com The incorporation of amino groups into polymer backbones can create "smart" materials that are responsive to various stimuli. rsc.org Such amino-functional polymers are gaining attention for a range of applications, including surface modification and the development of stimuli-responsive systems. rsc.org The ability to precisely introduce these functionalities allows for the fine-tuning of material properties to meet specific demands. rsc.org

Synthesis of Poly(this compound) and Related Polymers

Development of Ion-Selective Sensors and Sensing Materials

The unique chelating properties of this compound derivatives have been harnessed to develop highly selective and sensitive chemical sensors. These materials are particularly effective in the fabrication of ion-selective electrodes (ISEs) for detecting specific metal ions.

A notable application is the use of this compound derivatives as neutral carriers in poly(vinyl chloride) (PVC) membrane electrodes. acs.org A specific derivative, 3,3′-(dodecylazanediyl)bis(N-(2-(2-aminoethylamino)ethyl)propanamide) (DAEP), has been successfully synthesized and employed as a neutral carrier for a Co²⁺ ion-selective membrane sensor. acs.org These sensors are fabricated using a PVC matrix, with the DAEP derivative acting as the ionophore, sodium tetraphenylborate (B1193919) as an anionic excluder, and dioctylphthalate as a solvent mediator. acs.org

The resulting electrode demonstrates excellent performance, exhibiting a Nernstian response to Co²⁺ ions over a broad concentration range of 6.58 x 10⁻⁷ to 1.0 x 10⁻¹ M. acs.org This high level of performance underscores the practical utility of the sensor, which has been used for the direct determination of Co²⁺ in wastewater from the electroplating industry. acs.orgjst.go.jp The sensor is also noted for its rapid response time of approximately 5 seconds and its long-term stability, remaining usable for up to five months without significant divergence in potential. acs.org

Table 2: Performance Characteristics of a Co²⁺-Selective Electrode Using a this compound Derivative

Performance Metric Value Source
Ionophore 3,3′-(dodecylazanediyl)bis(N-(2-(2-aminoethylamino)ethyl)propanamide) acs.org
Concentration Range 6.58 x 10⁻⁷ to 1.0 x 10⁻¹ M acs.org
Limit of Detection 6.82 x 10⁻⁸ M acs.org
pH Range 2.5 to 8.5 acs.org
Response Time ~5 seconds acs.org

Applications as Organic Building Blocks in Advanced Materials

The chemical structure of this compound makes it an ideal organic building block for synthesizing more complex molecules and advanced materials. bldpharm.comevitachem.com Its ability to participate in various chemical reactions allows for its integration into novel material frameworks with specialized properties. evitachem.com

Derivatives of this compound are identified as building blocks for materials exhibiting Aggregation-Induced Emission (AIE). bldpharm.combldpharm.combldpharm.com AIE is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules, known as AIEgens, are induced to emit intensely upon aggregation in a poor solvent or in the solid state. sigmaaldrich.com This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect. sigmaaldrich.com The development of materials with AIE characteristics is a burgeoning field in material science, with applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. sigmaaldrich.com By incorporating building blocks such as this compound derivatives, researchers can design and synthesize new AIEgens, leveraging the unique properties of these molecules to create advanced emissive materials. bldpharm.combldpharm.combldpharm.com

Electronic and Optical Materials Development

The development of novel electronic and optical materials is a cornerstone of modern technological advancement. From more efficient lighting and displays to faster and smaller electronic components, the demand for new materials with tailored properties is incessant. In this context, organic molecules with specific functional groups, such as this compound and its derivatives, present an intriguing area of research.

The core structure of this compound, featuring both an amino group (-NH2) and an amide group (-CONH-), provides a versatile platform for chemical modification. These functional groups can influence the electronic and photophysical properties of any resulting polymers or materials. For instance, the lone pair of electrons on the nitrogen atoms can participate in charge transport, a critical characteristic for conductive polymers and semiconductors.

While direct research on the electronic and optical applications of this compound derivatives is not yet prevalent in published scientific literature, related studies on other propanamide and polyamide systems offer valuable insights. Research into polymers containing amide linkages has shown that these groups can contribute to desirable material properties such as thermal stability and mechanical robustness. When combined with electronically active moieties, these polymers can be engineered for specific electronic or optical functions.

A recent study highlighted the synthesis of polymers from lactam and acrylamide, which includes the formation of a this compound structure. rdd.edu.iq Although the primary focus of this research was on the antioxidant activity of the resulting polymers, the synthesis pathway demonstrates the feasibility of incorporating the this compound unit into larger polymer chains. rdd.edu.iq This is a crucial first step for exploring its potential in material science. The study confirmed the chemical composition using Fourier-transform infrared spectroscopy (FTIR) and proton nuclear magnetic resonance (1H-NMR), providing foundational characterization data. rdd.edu.iq

Table 1: Physicochemical and Spectroscopic Data of a Synthesized Polymer containing this compound rdd.edu.iq

PropertyValue
AppearanceWhite precipitate
Synthesis MethodReflux of lactam and acrylamide in ethanol
CharacterizationFTIR, 1H-NMR
This table is based on findings from a study on lactam-derived polymers.

Future research could focus on synthesizing derivatives of this compound where electronically active groups are attached. For example, the incorporation of aromatic rings or conjugated systems could lead to materials with interesting photoluminescent or conductive properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The amino and amide groups could also serve as sites for attaching other functional moieties that can fine-tune the material's properties.

The exploration of this compound derivatives for electronic and optical materials is still in its nascent stages. The lack of extensive research and detailed data presents a significant opportunity for the scientific community. By building upon the synthesis methods already established and drawing parallels from research on similar chemical structures, new materials with potentially valuable electronic and optical properties could be developed. Further investigation is required to synthesize and characterize these novel derivatives and to evaluate their performance in electronic and optical devices.

Coordination Chemistry of 3 Amino N Ethylpropanamide and Its Metal Complexes

Ligand Properties of the 3-Amino-N-ethylpropanamide Moiety

This compound (C₅H₁₂N₂O) is a relatively simple molecule featuring two key functional groups that can act as electron-pair donors, making it a potential ligand for metal ions. evitachem.comnih.gov These are the terminal primary amino group (-NH₂) and the amide group (-CONH-). evitachem.com The presence of these two groups within the same molecule allows for the possibility of chelation, where the ligand binds to a central metal ion at two or more points, forming a ring structure.

The primary amino group possesses a lone pair of electrons on the nitrogen atom, making it a strong Lewis base and a common coordination site for transition metals. The amide group is a more complex potential donor. While the amide nitrogen's lone pair is delocalized due to resonance with the carbonyl group, the carbonyl oxygen has lone pairs of its own and can coordinate to a metal ion. Coordination can also occur through the deprotonated amide nitrogen under certain conditions, typically at higher pH values.

Given the flexibility of its three-carbon backbone, this compound can potentially act as a bidentate ligand, coordinating to a metal ion through the primary amine nitrogen and the carbonyl oxygen of the amide group. This would result in the formation of a stable six-membered chelate ring. The formation of such a ring is often thermodynamically favored, a phenomenon known as the chelate effect, which leads to enhanced stability of the resulting complex compared to complexes with analogous monodentate ligands. researchgate.net

Alternatively, under specific steric or electronic conditions, this compound could act as a monodentate ligand, coordinating through either the amine nitrogen or the carbonyl oxygen. The exact mode of coordination would depend on various factors, including the nature of the metal ion, the solvent system, and the pH of the solution.

Complexation with Transition Metal Ions (e.g., Copper(II), Nickel(II), Cobalt(II))

Transition metal ions such as Copper(II), Nickel(II), and Cobalt(II) are well-known for their ability to form stable complexes with a wide variety of nitrogen- and oxygen-donating ligands. The interaction of this compound with these metal ions is expected to yield coordination complexes with distinct properties.

The thermodynamic stability of a metal complex refers to the extent to which the complex will form in a solution at equilibrium. mdpi.com It is typically quantified by the stability constant (K) or its logarithm (log K). A higher stability constant indicates a greater proportion of the complex at equilibrium. For the complexes of this compound with the aforementioned transition metals, the stability is expected to follow the Irving-Williams series: Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is largely independent of the nature of the ligand and is a consequence of the changes in ionic radii and crystal field stabilization energies across the first-row transition metals.

The chelate effect, as mentioned earlier, would significantly contribute to the thermodynamic stability of the complexes if this compound acts as a bidentate ligand. The formation of a six-membered chelate ring is generally stable.

Kinetic stability, on the other hand, refers to the rate at which a complex undergoes ligand exchange reactions. mdpi.com Complexes can be either labile (fast ligand exchange) or inert (slow ligand exchange). The kinetic stability of the this compound complexes would depend on the electronic configuration of the central metal ion. For instance, d⁸ Ni(II) complexes in an octahedral geometry are generally kinetically less labile than d⁷ Co(II) and d⁹ Cu(II) complexes, with the latter being particularly labile due to the Jahn-Teller effect.

Table 1: General Stability Trends for Transition Metal Complexes

Metal IonExpected Relative Thermodynamic StabilityExpected Relative Kinetic Lability
Cobalt(II)LowerHigh
Nickel(II)IntermediateLow
Copper(II)HighestVery High (Jahn-Teller effect)

This table represents general trends and not specific data for this compound complexes.

The structural characterization of metal complexes is crucial for understanding their properties and reactivity. Techniques such as X-ray crystallography, spectroscopy (UV-Vis, IR, NMR), and magnetic susceptibility measurements are commonly employed.

For the complexes of this compound, X-ray crystallography would provide definitive information on the coordination geometry, bond lengths, and bond angles. mdpi.comnih.gov In the absence of such data, spectroscopic methods can offer valuable structural insights.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the N-H and C=O stretching bands upon coordination can confirm the involvement of the amino and amide groups in metal binding. A shift to lower frequency of the C=O stretching vibration is indicative of coordination through the carbonyl oxygen.

UV-Visible (UV-Vis) Spectroscopy: The d-d electronic transitions of the metal ions are sensitive to the coordination environment. The position and intensity of the absorption bands can help determine the geometry of the complex (e.g., octahedral, tetrahedral, or square planar).

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., some Ni(II) complexes), NMR spectroscopy can provide detailed information about the structure of the ligand in the coordinated state. For paramagnetic complexes (e.g., Co(II), Cu(II)), the signals are often broadened, but the paramagnetic effect can still provide structural information.

Based on the nature of the metal ions, different coordination geometries are anticipated. Copper(II) complexes are often found in distorted octahedral or square planar geometries. Nickel(II) can form octahedral, square planar, or tetrahedral complexes depending on the ligand field strength. Cobalt(II) typically forms octahedral or tetrahedral complexes.

Thermodynamic and Kinetic Stability of Metal Complexes

Impact of Coordination on Chemical Reactivity and Biological Interactions

The coordination of this compound to a metal ion is expected to alter its chemical reactivity. For instance, the acidity of the amide proton can be enhanced upon coordination, facilitating its deprotonation at lower pH values than for the free ligand. This can lead to a change in the coordination mode from (N, O) to (N, N⁻) where the deprotonated amide nitrogen binds to the metal.

Furthermore, the coordinated ligand may become more susceptible to hydrolysis or other reactions. The metal ion can act as a Lewis acid catalyst, activating the carbonyl group towards nucleophilic attack.

pH-Metric and Spectrophotometric Investigation of Complex Formation

Potentiometric (pH-metric) titrations are a powerful tool for studying the formation of metal complexes in solution. tsijournals.comnih.gov By monitoring the pH of a solution containing the metal ion and the ligand as a function of added base, one can determine the stoichiometry and stability constants of the various complex species formed at different pH values. For this compound, such a study would reveal the protonation constants of the ligand and the stepwise formation constants of its metal complexes.

Spectrophotometric titrations, using UV-Vis or other spectroscopic techniques, can complement the pH-metric data. rsc.org By monitoring the changes in the absorbance spectrum as a function of pH or ligand-to-metal ratio, one can identify the different complex species and their respective spectral properties. This method is particularly useful for colored complexes, such as those of copper(II) and cobalt(II).

A typical pH-metric and spectrophotometric investigation would involve titrating a solution containing the metal ion and the hydrochloride salt of this compound with a standard solution of a strong base. The resulting data would be analyzed using specialized computer programs to generate a speciation diagram, which shows the distribution of the different complex species as a function of pH.

Q & A

Q. What are the optimal synthetic routes for 3-Amino-N-ethylpropanamide, and how can reaction efficiency be validated?

The palladium-catalyzed β-H arylation of aliphatic aldehydes and ketones is a validated method for synthesizing this compound. Key parameters include using a palladium catalyst, optimized solvent systems (e.g., chloroform), and reaction temperatures between 25–60°C. The reaction yield (68%) and purity can be confirmed via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (1H at 600 MHz and 13C at 150 MHz in CDCl3) and high-resolution mass spectrometry (HRMS) are critical for structural validation .

Q. What spectroscopic techniques are recommended for characterizing this compound?

A combination of 1H NMR, 13C NMR, and Fourier-transform infrared (FTIR) spectroscopy is essential. For example:

  • 1H NMR (CDCl3): Peaks at δ 4.80 (s, 2H), 3.21 (q, J = 6.0 Hz, 2H), and 1.12 (t, J = 6.0 Hz, 3H) confirm the ethyl and amide groups.
  • FTIR : Bands at 3310 cm⁻¹ (N-H stretch) and 1647 cm⁻¹ (C=O stretch) validate functional groups. Cross-referencing with HRMS data (m/z 117.1019 for [M+H]+) ensures molecular weight accuracy .

Q. What safety protocols should be followed when handling this compound?

While direct safety data for this compound is limited, analogous amides require:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation.
  • First aid : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers address low reproducibility in synthesizing this compound?

Variability in yields (e.g., 68% in one study) may arise from inconsistent catalyst loading or solvent purity. To mitigate:

  • Standardize catalyst-to-substrate ratios (e.g., 5 mol% Pd).
  • Use anhydrous solvents and inert atmospheres (N2/Ar) to prevent side reactions.
  • Employ gradient HPLC to monitor intermediate formation and optimize reaction time .

Q. What strategies resolve contradictions in reported biological activity data for similar amides?

Discrepancies in enzyme inhibition or receptor-binding studies may stem from assay conditions (e.g., pH, temperature). Recommendations:

  • Validate findings using orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization).
  • Replicate experiments with controlled variables (e.g., serum-free media to avoid protein interference) .

Q. How should stability studies for this compound be designed to ensure data reliability?

Conduct accelerated stability testing under stress conditions:

  • Thermal degradation : Store at 40°C/75% RH for 6 months.
  • Photostability : Expose to UV light (ICH Q1B guidelines). Monitor degradation products via LC-MS and compare with stability-indicating methods from pharmacopeial standards .

Q. What analytical methods are suitable for quantifying trace impurities in this compound?

Use ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS for sensitivity. For example:

  • Column: C18 (2.1 × 100 mm, 1.7 µm).
  • Mobile phase: 0.1% formic acid in acetonitrile/water.
  • Detection limit: ≤0.1% impurities .

Methodological Considerations

  • Experimental Design : Include negative controls (e.g., catalyst-free reactions) to confirm catalytic efficacy .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to distinguish solvent effects from catalyst activity in synthetic workflows .
  • Contradiction Analysis : Cross-validate NMR assignments with computational tools (e.g density functional theory (DFT) calculations) to resolve spectral ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.